molecular formula C15H16N2O2 B8579332 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylic acid CAS No. 137499-31-1

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylic acid

Cat. No. B8579332
Key on ui cas rn: 137499-31-1
M. Wt: 256.30 g/mol
InChI Key: SQIKSDTWWCLKAA-UHFFFAOYSA-N
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Patent
US05708008

Procedure details

To a solution of 5.8 gm (90 mMol) potassium hydroxide in 50 mL methanol were added 4.83 gm (30 mMol) indole 5-carboxylic acid followed by 7.4 mL (60 mMol) 1-methyl-4-piperidone and the resulting solution was heated at reflux for 18 hours. The reaction mixture was then concentrated under reduced pressure and the resulting oil dissolved in 200 mL water. The solution was gradually neutralized by addition of 18 mL 5N hydrochloric acid. The precipitate which formed was isolated by filtration and washed with water to provide 6.09 gm after drying. This solid was dissolved in 100 mL 0.5N sodium hydroxide, filtered and the filtrate treated with 50 mL 1N hydrochloric acid. The solid which formed was filtered and dried under reduced pressure to provide 5.46 gm (71%) of the title compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[CH3:15][N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1>CO>[C:12]([C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:3][CH:4]=[C:5]2[C:19]1[CH2:20][CH2:21][N:16]([CH3:15])[CH2:17][CH:18]=1)([OH:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.83 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil dissolved in 200 mL water
ADDITION
Type
ADDITION
Details
The solution was gradually neutralized by addition of 18 mL 5N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to provide 6.09 gm
CUSTOM
Type
CUSTOM
Details
after drying
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 100 mL 0.5N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate treated with 50 mL 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(=CNC2=CC1)C1=CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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